Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
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Overview
Description
Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dyeing and textile industries due to its stability and solubility in water .
Preparation Methods
The synthesis of Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate involves multiple steps. The process typically starts with the diazotization of aromatic amines followed by coupling reactions with naphthalene derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: The compound is used in biological staining techniques to highlight specific structures in cells and tissues.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in the dyeing process, where it forms stable complexes. The pathways involved in its action are primarily related to its interactions with other molecules in solution, leading to the desired color properties .
Comparison with Similar Compounds
Similar compounds include other azo dyes with comparable structures, such as:
- Reactive Blue 250
- Reactive Black 5
Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is unique due to its specific substituents, which provide distinct color properties and solubility characteristics .
Properties
CAS No. |
84229-70-9 |
---|---|
Molecular Formula |
C28H25N5Na4O21S6 |
Molecular Weight |
1051.9 g/mol |
IUPAC Name |
tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
HFPRJSOAOWITGC-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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